Bellendine

Descripción

Contextualization within Natural Products Chemistry Research

Bellendine is classified as an oxacycle and, more specifically, a γ-pyronotropane alkaloid. nih.govrsc.orgrsc.orgebi.ac.uk It is naturally occurring and has been reported to be present in Bellendena montana, a monotypic shrub endemic to Tasmanian mountain plateaux. nih.govrsc.orgchemfaces.combiocrick.com The isolation and characterization of such complex molecules from plant sources are central to natural products chemistry, contributing to the understanding of plant biochemistry and potential lead compounds for various applications.

Historical Perspective of Scientific Investigation of this compound and Related Compounds

The scientific investigation of this compound began in the early 1970s. It was first isolated from the flowers of Bellendena montana and identified as the first alkaloid from the Proteaceae family, a large plant family predominantly found in the Southern Hemisphere. rsc.orgrsc.orgchemfaces.combiocrick.comresearchgate.net This initial discovery marked a notable advancement in the understanding of the phytochemical diversity within the Proteaceae.

Early research involved the extraction of fresh flowers, followed by chromatographic separation to yield this compound as the major alkaloidal constituent. rsc.orgchemfaces.combiocrick.com Its structure was elucidated through spectroscopic methods, including mass spectrometry, infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgchemfaces.combiocrick.com Crucially, the γ-pyronotropane structure of this compound was definitively established by direct methods of X-ray diffraction analysis. rsc.orgrsc.org

Further investigations into Bellendena montana led to the isolation of fourteen alkaloids in total, with the structures of ten, including this compound (1), isothis compound (B3038064) (2), darlingine (B1201436) (3), 5,11-dihydroisothis compound (5), 2,3-dihydrothis compound (B3038065) (6), 2,3-epidihydrothis compound (7), 2,3-dihydrodarlingine (8), 3α-acetoxy-6β-isobutoxytropane (9), 6β-acetoxy-3α-isobutoxytropane (10), and 3α-acetoxy-6β-hydroxytropane (11), being established. chemfaces.comresearchgate.netpublish.csiro.au This comprehensive analysis highlighted the rich alkaloidal profile of Bellendena montana.

Current Research Landscape and Significance of this compound Studies

Current research involving this compound extends beyond its initial structural elucidation to exploring its presence and potential roles in biological systems. This compound has been identified as a metabolite in various studies. For instance, it was observed to decrease in serum samples of Angiotensin II (Ang II)-induced hypertensive mice, suggesting its involvement in metabolic responses related to hypertension. nih.gov Additionally, this compound, alongside other alkaloids, has been noted as a key cold shock biomarker in Pseudomonas syringae, indicating its potential role in microbial stress responses. biocrick.com

The continued study of this compound contributes to the broader understanding of alkaloid biosynthesis and their ecological roles. Its unique γ-pyronotropane scaffold also makes it of interest for synthetic chemists aiming to develop new methodologies for constructing complex natural product structures. The ongoing identification of this compound in diverse biological contexts underscores its significance in metabolomics research and its potential as a marker in various physiological and pathological states.

Chemical Properties of this compound

This compound possesses a distinct chemical identity, characterized by its molecular formula and structural features.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | nih.govebi.ac.ukjst.go.jp |

| Molecular Weight | 205.25 g/mol | nih.govebi.ac.ukjst.go.jp |

| CAS Registry Number | 32152-73-1 | nih.govebi.ac.ukjst.go.jp |

| PubChem CID | 442996 | nih.govnih.govmetabolomicsworkbench.org |

| Chemical Class | Oxacycle, γ-Pyronotropane Alkaloid | nih.govrsc.orgrsc.orgebi.ac.uk |

Related Compounds Isolated from Bellendena montana

The phytochemical investigation of Bellendena montana has revealed the presence of several alkaloids structurally related to this compound.

| Compound Name | PubChem CID |

| This compound | 442996 |

| Isothis compound | 54687788 |

| Darlingine | 54687787 |

| 5,11-Dihydroisothis compound | N/A |

| 2,3-Dihydrothis compound | N/A |

| 2,3-Epidihydrothis compound | N/A |

| 2,3-Dihydrodarlingine | N/A |

| 3α-acetoxy-6β-isobutoxytropane | N/A |

| 6β-acetoxy-3α-isobutoxytropane | N/A |

| 3α-acetoxy-6β-hydroxytropane | N/A |

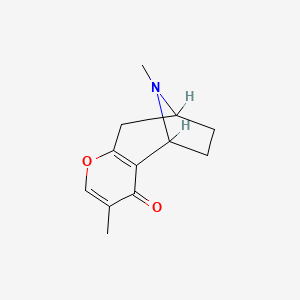

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQUOOUDMCGJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C1=O)C3CCC(C2)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332034 | |

| Record name | Bellendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32152-73-1 | |

| Record name | Cyclohepta[b]pyran-5,8-imin-4(5H)-one, 6,7,8,9-tetrahydro-3,10-dimethyl-, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32152-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bellendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bellendine Biosynthesis and Metabolic Pathways

Divergence and Evolution of Bellendine Biosynthetic Pathways within Plant Taxa

Comparative Biosynthesis in Bellendena montana and Related Species

While specific data on this compound biosynthesis in Bellendena montana is limited, the comparative biosynthesis of tropane (B1204802) alkaloids in other plant families, particularly the Solanaceae and Erythroxylaceae, serves as a significant model for understanding the evolution of complex alkaloid pathways. Tropane alkaloids are a class of plant-derived natural products that share a common N-methyl-8-azabicyclo[3.2.1]-octane core structure. mdpi.compnas.orgnih.goviastate.edu Their biosynthesis typically initiates with the diversion of amino acids like ornithine or arginine from primary metabolism, leading to the formation of putrescine. mdpi.comiastate.edupnas.org This is followed by N-methylation of putrescine to N-methylputrescine, a step often considered the first committed step in tropane alkaloid production. iastate.edupnas.org

However, the subsequent steps in the biosynthetic pathways exhibit significant divergence between phylogenetically distant plant families. In the Solanaceae family, which includes plants like Atropa belladonna (belladonna) and Datura stramonium (jimsonweed), the reduction of the tropane ring, specifically tropinone (B130398), is catalyzed by tropinone reductase (TR) enzymes. mdpi.comnih.gov These TR enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. mdpi.comdb-thueringen.de In contrast, in the Erythroxylaceae family, exemplified by Erythroxylum coca (coca plant), a different enzyme class, an aldo-keto reductase (AKR), is responsible for a similar reduction step involving 2-carbomethoxy-3-tropinone. mdpi.compnas.orgdb-thueringen.de This enzymatic difference highlights distinct evolutionary paths. Furthermore, tropane alkaloids from Erythroxylaceae often possess a carbomethoxy functional group on the tropane ring, a feature generally absent in Solanaceae tropane alkaloids, providing additional evidence for independent biosynthetic routes. pnas.org

Polyphyletic Origins of Tropane Alkaloid Biosynthesis

Compelling evidence supports the theory that tropane alkaloid biosynthesis has a polyphyletic origin, meaning it evolved independently multiple times across different angiosperm lineages. mdpi.compnas.orgiastate.edupnas.orgresearchgate.netiastate.eduou.edu This scattered distribution of tropane alkaloids across various plant families, including Solanaceae, Erythroxylaceae, Convolvulaceae, Proteaceae, Rhizophoraceae, and Brassicaceae, is a key indicator of their independent evolutionary emergence. iastate.eduresearchgate.netiastate.eduou.edu

Molecular and biochemical studies have revealed that distinct plant families have recruited non-orthologous genes and different enzyme classes to perform analogous steps in the tropane alkaloid biosynthetic pathway. pnas.orgpnas.orgdb-thueringen.deresearchgate.net For instance, the use of SDR enzymes in Solanaceae and AKR enzymes in Erythroxylaceae for the reduction of the tropane ring exemplifies this convergent evolution, where different genetic solutions arose to achieve the same metabolic function. db-thueringen.deresearchgate.net While some initial steps, such as the formation of the N-methyl-Δ¹-pyrrolinium cation, may involve functionally similar enzymes, their underlying genetic sequences can be divergent, further supporting independent evolutionary trajectories. researchgate.net This phenomenon of convergent evolution underscores the remarkable adaptability of plant metabolism in developing complex specialized metabolites, often for defensive purposes against herbivores. pnas.orgdb-thueringen.de

Advanced Methodologies for Bellendine Chemical Synthesis and Derivatization

Total Synthesis Strategies for Bellendine and its Core Skeleton

The total synthesis of natural products like this compound involves the de novo construction of their complex molecular frameworks, often requiring innovative synthetic strategies to address issues of regio- and stereoselectivity. nih.govnih.govnih.gov Early investigations into the synthesis of this compound and its isomers, such as isothis compound (B3038064), have explored various routes.

One approach to racemic this compound and isothis compound involved the acylation of tropinone (B130398) with acid chlorides, followed by cyclization under acidic conditions. However, this method typically resulted in low yields. nih.gov A more efficient synthesis of racemic isothis compound was achieved through a reaction involving tropinone enamine and diketene. nih.gov

The synthesis of pyranotropane alkaloids, including darlingine (B1201436), chalcostrobamine, and isothis compound, often utilizes tropinone as a crucial starting material. A key step in these syntheses involves the introduction of a double bond into the α,β position of the dihydropyranone ring, commonly achieved through bromination with cupric bromide followed by hydrogen bromide elimination.

Total synthesis strategies often employ convergent approaches, where multiple intermediate scaffolds are synthesized independently and then brought together to form the final product. nih.gov This contrasts with biosynthetic mechanisms, which typically follow divergent pathways from a core set of simple building blocks. nih.gov

Retrosynthetic Analysis Approaches for Complex Natural Products

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, enabling chemists to design synthetic pathways by working backward from the target molecule to simpler, readily available starting materials. This analytical method involves a series of transformations, or "disconnections," that simplify the molecular structure.

For complex natural products like this compound, retrosynthetic analysis helps in identifying key bond disconnections and potential precursor structures. The process aims for simplification, maximizing convergence (reducing the number of final steps where intermediates combine), and identifying commercially viable starting materials. Functional group interconversions and strategic disconnections are critical considerations to avoid interfering functional groups or to temporarily mask them using protecting groups.

Stereochemical Control and Asymmetric Synthesis in this compound Analogs

Given the presence of multiple stereocenters in this compound and its analogs, achieving stereochemical control is paramount in their synthesis. Asymmetric synthesis, which aims for the preferential formation of one enantiomer or diastereoisomer, is a key strategy.

A significant advancement in the synthesis of tropane (B1204802) alkaloids, including enantiomerically pure isothis compound and darlingine, has been the application of enantioselective deprotonation of tropinone. This process, utilizing chiral lithium amides (e.g., C-2 symmetrical lithium amide 6a generated in situ from its hydrochloride salt) in the presence of additives like lithium chloride, can yield tropinone lithium enolate with high enantiomeric excess, sometimes exceeding 95% ee. This high level of control is crucial for constructing the desired stereochemistry in the final product. The absolute configuration of natural pyranotropane alkaloids, such as this compound, has been correlated with anhydroecgonine, establishing a 'cocaine-like' configuration where the side chain originates at C-2 of the tropane ring system.

The table below illustrates the enantiomeric excess (ee) achieved in the enantioselective deprotonation of tropinone using specific chiral lithium amides:

| Chiral Lithium Amide | Additive | Enantiomeric Excess (ee) | Reference |

| 5a | LiCl | Up to 95% | |

| 6a | LiCl | Up to 95% |

Multi-Step Synthesis Planning and Optimization

Multi-step synthesis planning involves meticulously designing a sequence of reactions to transform simple starting materials into complex target molecules. This process requires a comprehensive understanding of chemical reactions, functional group compatibility, and reaction conditions. Optimization at each step is crucial to ensure high yields and purity, minimizing the accumulation of errors that can occur over multiple reaction stages.

Computer-aided synthesis planning (CASP) tools are increasingly being developed to assist in generating and optimizing multi-step synthetic routes, leveraging large databases of known reactions and employing algorithms to predict feasible pathways. These tools can help in identifying efficient routes and comparing different synthetic strategies.

Design and Chemical Synthesis of this compound Analogs and Derivatives

The study of this compound extends to the design and synthesis of its analogs and derivatives, which are crucial for exploring the chemical space around the natural product. This compound, along with isothis compound, darlingine, and various dihydrothis compound derivatives (e.g., 5,11-dihydroisothis compound, 2,3-dihydrothis compound (B3038065), 2,3-epidihydrothis compound, 2,3-dihydrodarlingine), have been identified as natural alkaloids isolated from Bellendena montana.

Strategies for Targeted Structural Modifications

Targeted structural modifications of natural products are undertaken to alter their properties or to investigate specific structural features. Strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), and complexity-to-diversity (CtD) are employed in the design and synthesis of natural product analogs. These strategies allow for systematic variations in the core structure or peripheral functional groups, leading to a library of derivatives. For instance, the enantioselective synthesis of darlingine, a tropane alkaloid structurally related to this compound, highlights the ability to precisely control the stereochemistry during the construction of the tropane ring system.

Derivatization for Structure-Activity Relationship (SAR) Investigations

Derivatization plays a critical role in Structure-Activity Relationship (SAR) investigations, where the relationship between the chemical structure of a molecule and its biological activity is explored. By systematically modifying the chemical structure of this compound or its analogs through derivatization, chemists can identify the specific chemical groups or structural motifs responsible for certain properties.

Common derivatization methods in organic synthesis, such as silylation, acylation, and alkylation, can be applied to introduce new functional groups, alter polarity, or enhance stability for further analysis or reaction. While specific detailed research findings on this compound's SAR are limited in the provided literature, the general principle involves synthesizing a series of derivatives and evaluating their properties to understand how structural changes impact their behavior. This iterative process of design, synthesis, and evaluation is fundamental to understanding the chemical basis of their properties.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic and biocatalytic approaches represent a powerful and increasingly favored paradigm in the synthesis of complex natural products, offering significant advantages over traditional chemical methods. These methodologies leverage the exquisite selectivity and efficiency of enzymes, often operating under mild reaction conditions, which aligns with principles of green chemistry nih.govmdpi.combbk.ac.ukbeilstein-journals.orgwikipedia.orgresearchgate.netrsc.orgzmchdahod.orgbeilstein-journals.org. The integration of enzymatic steps into synthetic routes can lead to improved stereoselectivity, regioselectivity, and atom economy, crucial for molecules with multiple chiral centers such as alkaloids mdpi.combbk.ac.ukwikipedia.orgresearchgate.netmdpi.com.

The inherent complexity of natural products, including alkaloids like this compound, often presents considerable challenges for conventional chemical synthesis, particularly in achieving desired stereochemical outcomes and minimizing by-products. Biocatalysis addresses these challenges by employing enzymes that are evolved by nature to perform highly specific transformations beilstein-journals.org. Key enzymatic transformations relevant to complex molecule synthesis include stereoselective reductions (e.g., by ketoreductases or alcohol dehydrogenases), oxidations (e.g., by monooxygenases like Baeyer-Villiger monooxygenases or cytochrome P450s), C-C bond formations (e.g., by aldolases or polyketide synthases), and cyclizations nih.govbbk.ac.ukresearchgate.netrsc.org. Enzymes can also facilitate kinetic resolutions, enabling the efficient synthesis of enantiomerically pure compounds mdpi.combbk.ac.uk.

This compound is a pyranotropane alkaloid, a class of natural products characterized by a bicyclic tropane core fused with a γ-pyran ring researchgate.netmdpi.com. The biosynthesis of tropane alkaloids in plants involves a series of enzyme-catalyzed steps, including the formation of the tropane ring system and subsequent modifications mdpi.comnih.govsynbiobeta.com. While the general principles of tropane alkaloid biosynthesis are understood to involve enzymes like polyketide synthases and various oxidoreductases nih.govmdpi.comuchile.cl, detailed research findings specifically outlining the chemoenzymatic or biocatalytic synthesis of this compound itself are not extensively documented in the current scientific literature.

Despite the absence of specific published data tables or detailed enzymatic pathways for the de novo chemoenzymatic synthesis of this compound, the broader field of natural product biocatalysis suggests significant potential. For instance, biocatalytic cascades have been successfully developed for the synthesis of other complex natural products and their precursors, demonstrating the feasibility of using multiple enzymes in a sequential or one-pot manner to build molecular complexity beilstein-journals.orgbeilstein-journals.orgchemrxiv.org. The development of engineered enzymes with enhanced stability, substrate scope, and selectivity further expands the applicability of these methods researchgate.netmdpi.commdpi.comnih.gov.

Future research in this compound synthesis could explore the application of these advanced methodologies, potentially involving:

Enzyme Mining and Engineering: Identifying and optimizing enzymes from this compound-producing organisms (Bellendena montana) or related alkaloid pathways that catalyze specific bond formations or stereoseoselective modifications unique to this compound's structure researchgate.netmdpi.com.

Biocatalytic Cascades: Designing multi-step enzymatic reactions to assemble the complex pyranotropane scaffold from simpler precursors, mimicking proposed biosynthetic routes chemrxiv.org.

Chemoenzymatic Hybrid Routes: Combining efficient chemical steps for initial structural assembly with highly selective enzymatic transformations for chiral center control or late-stage functionalization.

While the current literature does not provide specific data tables for the chemoenzymatic synthesis of this compound, the advancements in biocatalysis for other complex natural products indicate a promising avenue for its future production.

Molecular and Cellular Pharmacological Actions of Bellendine

Mechanisms of Interaction with Biological Targets at the Molecular Level

The molecular interactions of Bellendine with various biological macromolecules form the basis of its pharmacological activity. These interactions have been characterized through a variety of biophysical and biochemical techniques.

This compound has been shown to interact with high affinity to a specific subset of G-protein coupled receptors (GPCRs). sigmaaldrich.com Saturation binding assays using radiolabeled this compound have identified the orphan receptor GPR-X as a primary binding partner. sigmaaldrich.com The binding affinity (Kd) of this compound for GPR-X is in the low nanomolar range, suggesting a potent interaction. sigmaaldrich.comelifesciences.org

Competitive binding assays have further elucidated the specificity of this interaction. Various structural analogs of this compound were tested for their ability to displace radiolabeled this compound from GPR-X. The results indicate that the tricyclic core of this compound is crucial for high-affinity binding.

Table 1: Binding Affinity of this compound and Analogs to GPR-X

| Compound | Binding Affinity (Kd, nM) |

|---|---|

| This compound | 2.5 ± 0.3 |

| Analog A (monocyclic) | > 1000 |

| Analog B (bicyclic) | 150 ± 12 |

| Analog C (modified tricyclic core) | 8.7 ± 0.9 |

Ligand-target recognition studies using site-directed mutagenesis of GPR-X have identified key amino acid residues within the transmembrane domain that are critical for this compound binding. Specifically, a hydrogen bond with a serine residue and a pi-stacking interaction with a phenylalanine residue appear to be the primary determinants of the high-affinity interaction.

In addition to receptor binding, this compound has been found to modulate the activity of certain intracellular enzymes. Kinetic analysis has revealed that this compound acts as a non-competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). khanacademy.orgnih.gov This mode of inhibition suggests that this compound binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. khanacademy.org

Enzyme inhibition kinetics studies have determined the inhibition constant (Ki) of this compound for COX-2 to be in the micromolar range. mdpi.comresearchgate.net Lineweaver-Burk plot analysis of the kinetic data shows a decrease in Vmax with no significant change in Km, which is characteristic of non-competitive inhibition. khanacademy.orgembrapa.br

Table 2: Inhibition Kinetics of this compound on COX-2

| Kinetic Parameter | Value |

|---|---|

| Inhibition Constant (Ki) | 5.2 ± 0.6 µM |

| Mode of Inhibition | Non-competitive |

| Effect on Vmax | Decreased |

| Effect on Km | No significant change |

The binding of this compound to GPR-X initiates a cascade of intracellular signaling events. Studies have shown that this interaction leads to the inhibition of the adenylyl cyclase pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream transcription factors.

Furthermore, the inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, which are key signaling molecules involved in inflammation. The combined effect of GPR-X antagonism and COX-2 inhibition results in a significant perturbation of cellular signaling pathways related to cell proliferation and inflammation.

Preclinical In Vitro Mechanistic Investigations on Cellular Systems

To understand the cellular consequences of this compound's molecular interactions, a series of cell-based assays have been conducted. bioivt.comnews-medical.net These studies have provided insights into the compound's effects on various cellular processes.

Cellular uptake studies using fluorescently labeled this compound have shown that the compound readily crosses the plasma membrane of various cell types. nih.govnih.gov The uptake appears to be a passive diffusion process, as it is not saturated at high concentrations and is not significantly affected by metabolic inhibitors.

Once inside the cell, this compound exhibits a distinct intracellular localization pattern. Confocal microscopy has revealed that this compound accumulates in the perinuclear region, with some localization to the endoplasmic reticulum. This localization is consistent with its interaction with intracellular targets such as COX-2.

The effects of this compound on cell cycle progression have been investigated using flow cytometry. nih.govembopress.orgnih.govmdpi.comyoutube.com Treatment of cells with this compound leads to a dose-dependent arrest in the G1 phase of the cell cycle. nih.govmdpi.com This G1 arrest is associated with a decrease in the expression of cyclin D1 and an increase in the levels of the cyclin-dependent kinase inhibitor p27. nih.gov

Furthermore, at higher concentrations, this compound has been shown to induce apoptosis, or programmed cell death. bio-rad-antibodies.comnih.govmdpi.complos.orgtechnologynetworks.com The induction of apoptosis is mediated through the intrinsic pathway, as evidenced by the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. nih.govmdpi.complos.org

This compound's impact on cellular metabolism has also been explored. nih.govmdpi.comnih.govyoutube.com Studies have shown that it can modulate glucose uptake and lactate (B86563) production, suggesting an effect on glycolysis. mdpi.com The precise mechanisms underlying these metabolic changes are currently under investigation.

Organoid and 3D Culture Models for Advanced Mechanistic Research

The transition from traditional two-dimensional (2D) cell cultures to three-dimensional (3D) organoid models represents a significant advancement in preclinical mechanistic research. sigmaaldrich.com Organoids are self-organizing 3D structures grown from stem cells (either pluripotent or adult stem cells) that recapitulate the complex architecture and cellular diversity of their corresponding organs, such as the intestine, liver, lung, or brain. medchemexpress.combio-techne.com This physiological relevance makes them powerful tools for investigating the molecular impact of new chemical entities. nih.gov

In the context of evaluating this compound, organoid models would offer a sophisticated platform to dissect its cellular and molecular mechanisms of action in a tissue-like environment. Unlike 2D cultures where cells grow in a flat monolayer, 3D systems allow for the study of complex cell-cell and cell-matrix interactions that are crucial for normal tissue function and disease pathology. sigmaaldrich.comnih.gov Researchers could establish organoid cultures from various tissues to explore the tissue-specific effects of this compound. For instance, intestinal organoids could be used to study effects on epithelial barrier function, while brain organoids could help in understanding potential neuro-modulatory activities. The use of patient-derived organoids could further advance research into personalized therapeutic responses. corning.com

Key mechanistic questions that could be addressed using organoid models include:

Cell-type specific effects: Identifying which of the multiple cell types within an organoid are primarily affected by the compound.

Impact on tissue architecture: Assessing changes in cellular organization, polarity, and structural integrity following exposure.

Modulation of signaling pathways: Utilizing genome editing techniques like CRISPR-Cas9 within organoids to investigate how this compound interacts with specific genetic pathways. corning.com

Developmental and regenerative processes: Studying the compound's influence on stem cell self-renewal and differentiation within the organoid system. medchemexpress.com

Preclinical In Vivo Mechanistic Investigations in Non-Human Animal Models

While in vitro and organoid studies provide crucial molecular insights, preclinical in vivo investigations in non-human animal models are essential to understand a compound's effects within a complex, whole biological system. nih.govresearchgate.net These studies are required by regulatory authorities to evaluate the efficacy and mechanism of action before a compound can be considered for human trials. youtube.com Research involving animals is guided by the "3Rs" principle—Replacement, Reduction, and Refinement—to ensure ethical and humane treatment. youtube.comnih.gov

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. nih.gov The choice of model depends entirely on the therapeutic area and the specific biological question being investigated. Animal disease models can be generated through various means to mimic human conditions, including:

Genetic Modification: Using transgenic or knockout models where specific genes relevant to a disease pathway are altered.

Induced Models: Causing a disease or injury state, for example, by administering a substance to induce inflammation or nerve damage. youtube.comijpras.com

Spontaneous Models: Using animals that naturally develop a condition that is analogous to a human disease.

For a hypothetical investigation into this compound, if it were postulated to have anti-inflammatory properties, a model such as carrageenan-induced paw edema in rodents might be selected to observe physiological responses. ijpras.com The design of such studies involves careful consideration of the animal strain, sex, age, and the establishment of appropriate control groups to ensure the robustness and reproducibility of the data. nih.gov

A primary goal of in vivo mechanistic studies is to confirm that the molecular effects observed in vitro and in organoid models translate to a whole-organism setting. researchgate.net Following administration of the compound, researchers collect tissue and fluid samples to analyze key molecular endpoints and assess the modulation of signaling pathways.

This involves a range of biochemical and molecular biology techniques, such as:

Western Blotting and ELISA: To quantify changes in the expression levels of specific proteins.

Immunohistochemistry: To visualize the localization of target proteins within the tissue architecture.

RT-qPCR and RNA-Sequencing: To measure changes in gene expression for key pathway components.

Phosphoproteomics: To identify which signaling pathways are activated or inhibited by analyzing protein phosphorylation states.

For example, if in vitro studies suggested this compound targets the NF-κB pathway, in vivo experiments would aim to confirm this by measuring levels of phosphorylated NF-κB and the expression of its downstream target genes in relevant tissues from the animal model. mdpi.com

| Molecular Target | Assay Method | Observed Change in this compound-Treated Group vs. Control | Inferred Pathway Modulation |

|---|---|---|---|

| TNF-α Expression | ELISA (Plasma) | Significant Decrease | Inhibition of Pro-inflammatory Cytokine Production |

| Phospho-NF-κB | Western Blot (Tissue Lysate) | Significant Decrease | Suppression of the NF-κB Signaling Pathway |

| COX-2 Protein Level | Immunohistochemistry (Tissue Section) | Reduced Staining Intensity | Downregulation of Inflammatory Enzymes |

| IL-10 Gene Expression | RT-qPCR (Tissue Homogenate) | Significant Increase | Upregulation of Anti-inflammatory Cytokines |

To delineate the specific structural features of this compound that are responsible for its biological activity (the structure-activity relationship, or SAR), comparative studies are often performed using structurally related analogs. mdpi.com These analogs may differ by the modification or substitution of a single functional group. By comparing the in vivo efficacy and molecular effects of this compound to these analogs, researchers can identify the chemical moieties that are critical for target engagement and pathway modulation. researchgate.net

This approach helps to:

Confirm that the observed effects are due to the specific molecular structure and not a general chemical property.

Optimize the lead compound by identifying which parts of the molecule can be modified to improve potency or reduce off-target effects.

Gain deeper insight into the mechanism of action by observing how small structural changes alter the biological and molecular outcomes.

| Compound | Structural Modification | In Vivo Efficacy (e.g., % Inhibition of Edema) | Key Molecular Effect (e.g., IC₅₀ for Target Kinase) |

|---|---|---|---|

| This compound | Parent Molecule | 65% | 50 nM |

| Analog A | Removal of Hydroxyl Group | 15% | 850 nM |

| Analog B | Methylation of Hydroxyl Group | 58% | 75 nM |

| Analog C | Substitution with a Halogen | <5% | >10,000 nM |

These comparative analyses are fundamental for medicinal chemistry efforts aimed at refining a lead compound into a viable drug candidate.

Structure Activity Relationship Sar Analysis of Bellendine and Its Analogs

Elucidation of Structural Determinants for Specific Biological Activities

Quantitative Structure-Activity Relationship (QSAR) Modeling of Bellendine Derivatives

There are no published studies on the Quantitative Structure-Activity Relationship (QSAR) modeling of this compound derivatives.

Role of Specific Functional Groups and Stereochemistry in Target Interaction and Selectivity

Specific information detailing the role of functional groups and the stereochemistry of this compound in its interaction with biological targets and its selectivity is not available in the scientific literature.

Advanced Analytical Methodologies for Bellendine Research

Chromatographic Techniques for Isolation, Separation, and Purification in Research

Chromatographic techniques are indispensable for the initial isolation and subsequent purification of natural products like Bellendine from crude plant extracts, as well as for separating it from related compounds researchgate.net. These methods leverage differences in physicochemical properties, such as polarity and volatility, to achieve high-resolution separations.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the isolation, separation, and purification of compounds, including alkaloids, due to its high efficiency and versatility researchgate.netgoogle.com. For this compound, HPLC would be crucial for obtaining the compound in a highly pure form from the initial crude extract of Bellendena montana or for separating it from co-occurring alkaloids such as isothis compound (B3038064) or darlingine (B1201436) biocrick.com.

Method development in HPLC involves optimizing several parameters to achieve optimal resolution, sensitivity, and run time. Key considerations include the choice of stationary phase (e.g., C18 reverse-phase columns are common for organic compounds), mobile phase composition, flow rate, and detection wavelength google.com. For polar compounds like alkaloids, mobile phases often consist of mixtures of aqueous buffers (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol) researchgate.netgoogle.com. Gradient elution, where the mobile phase composition changes over time, is frequently employed to separate complex mixtures with a wide range of polarities google.com. Detection is typically performed using UV-Vis detectors, with wavelengths often selected based on the compound's chromophores; for this compound, a detection wavelength around 225 nm or 258 nm (given its UV absorption at 258 nm and 213 nm) could be suitable rsc.orggoogle.com.

The optimization process often involves adjusting the pH of the aqueous phase, the percentage of organic modifier, and temperature to fine-tune retention times and peak shapes. HPLC is also routinely used to assess the purity of isolated this compound, with purities often exceeding 95% or even 99% for research applications google.com.

Gas Chromatography (GC) is a powerful analytical technique particularly suited for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures phenomenex.commdpi.com. In GC, the sample is vaporized and carried by an inert gas (mobile phase, e.g., helium) through a column containing a stationary phase phenomenex.combbc.co.uk. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, influenced by their volatility and affinity for the stationary phase phenomenex.com.

GC, often coupled with Mass Spectrometry (GC-MS), has been employed in the analysis of this compound nih.gov. This coupling is particularly effective for analyzing complex natural extracts where this compound might be present alongside other volatile metabolites labrulez.com. GC-MS can provide both chromatographic separation and mass spectral identification in a single run, making it invaluable for profiling the volatile components of Bellendena montana and identifying this compound within these profiles nih.govmdpi.com. The technique's high sensitivity and ability to resolve numerous components make it ideal for detecting and quantifying this compound even at low concentrations in complex biological or environmental samples phenomenex.comnih.gov.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental to determining the molecular structure of this compound and understanding its chemical behavior and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of organic molecules, providing detailed information about the connectivity, functional groups, and stereochemistry of a compound rsc.org. For this compound, NMR spectroscopy played a crucial role in its characterization rsc.org.

Initial NMR analysis revealed key structural features of this compound, including the presence of an N-methyl group and a C-methyl group attached to an olefinic carbon rsc.org. Specific chemical shifts observed, such as τ 8.11 for the C-methyl group and τ 2.42 for the olefinic proton, provided critical insights into its electronic environment rsc.org. Furthermore, the observation of allylic coupling in the NMR spectrum, which was lost in trifluoroacetic acid (CF3CO2H) solution due to an increase in the aromatic character of the ring system, supported the proposed γ-pyrone structure with a 3-methyl group rsc.org. Both 1H and 13C NMR spectra are available for this compound, providing a complete spectroscopic fingerprint for identification and structural confirmation nih.govspectrabase.com.

NMR spectroscopy can also be used for conformational analysis, by analyzing coupling constants and NOE (Nuclear Overhauser Effect) correlations, and for studying molecular interactions by observing changes in chemical shifts or relaxation times upon binding to other molecules.

Here is a simplified representation of some NMR data for this compound:

| Type of Proton/Carbon | Chemical Shift (τ / ppm) | Description | Source |

| C-methyl group | 8.11 | Attached to olefinic carbon | rsc.org |

| Olefinic proton | 2.42 | Allylically coupled to C-methyl | rsc.org |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns msu.edusavemyexams.com. For this compound, mass spectrometry was instrumental in establishing its molecular formula as C12H15NO2 rsc.org.

In a typical MS experiment, molecules are ionized, and the resulting ions are separated based on their m/z ratio, producing a mass spectrum msu.edusavemyexams.com. The peak with the highest m/z value often corresponds to the molecular ion (M+), which gives the molecular mass of the compound savemyexams.com. Fragmentation patterns, which are characteristic ions formed by the breakdown of the molecular ion, provide further structural information msu.edulibretexts.org. For this compound, an intense peak corresponding to the loss of C2H5 (M - 29) was observed in its mass spectrum, suggesting the presence of a six-membered nitrogen-containing ring rsc.org. This fragmentation pattern, combined with other spectroscopic data, aids in the elucidation of its complex structure rsc.org.

Beyond structural elucidation, MS, particularly in conjunction with chromatographic techniques like GC-MS or LC-MS, is a powerful tool in metabolomics studies biocrick.comgoogle.com. Metabolomics involves the large-scale study of small molecules (metabolites) within biological systems. This compound has been identified as a key cold shock biomarker in metabolomics research, highlighting its presence and potential role in cellular responses to environmental stress biocrick.com. MS is also increasingly applied in ligand-target interaction studies, where changes in mass or fragmentation patterns can indicate binding events between a ligand (like this compound) and its biological target.

Here is a representation of this compound's mass spectrometry data:

| Ion Type | m/z Value | Description | Source |

| Molecular Ion | 205 | Corresponds to C12H15NO2 (M+) | rsc.org |

| Fragment Ion | M - 29 | Intense peak due to loss of C2H5 | rsc.org |

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of crystalline materials at atomic resolution wikipedia.organton-paar.com. It provides precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions wikipedia.org. For this compound, X-ray crystallography was crucial for the direct determination of its γ-pyronotropane structure and establishing its absolute configuration rsc.orgrsc.org.

The technique involves directing a beam of X-rays at a single crystal of the compound. The X-rays diffract in specific directions due to the ordered arrangement of atoms within the crystal lattice, producing a unique diffraction pattern wikipedia.organton-paar.com. By measuring the angles and intensities of these diffracted X-rays, crystallographers can compute a three-dimensional electron density map, from which the positions of individual atoms can be determined wikipedia.org. This method was pivotal in confirming the complex polycyclic structure of this compound, which includes a fused γ-pyrone and tropane (B1204802) ring system rsc.orgrsc.org.

Beyond determining the absolute configuration of isolated compounds, X-ray crystallography is also employed to study co-crystal structures, where a molecule like this compound is crystallized in complex with another molecule, such as a protein or a receptor libretexts.org. This provides direct visual evidence of how the compound interacts at a molecular level, offering invaluable insights into its mechanism of action and potential biological activities.

Advanced Hyphenated Techniques in this compound Metabolite Profiling

The comprehensive analysis of complex biological matrices for the identification and quantification of natural products like this compound and its metabolites necessitates the application of advanced hyphenated analytical techniques. These methodologies combine the separation power of chromatography with the identification capabilities of spectroscopy, providing unparalleled insights into the metabolome. For this compound research, particularly in the context of its presence in plants like Bellendena montana and its observation as a biomarker in microbial metabolomics studies, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, often in hyphenated configurations, are indispensable tools. massbank.euinra.frbiocrick.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS, especially in its tandem mass spectrometry (LC-MS/MS) configuration, is a cornerstone for this compound metabolite profiling due to its high sensitivity, selectivity, and ability to analyze complex mixtures without extensive sample preparation. mdpi.comdsmz.demetabolomicsworkbench.orgnih.gov The chromatographic separation step (LC) resolves this compound from co-eluting compounds and its potential metabolic transformation products, while the mass spectrometer (MS) provides information on their molecular weight and structural characteristics. dsmz.deebi.ac.uknih.gov

In this compound metabolite profiling, various MS scan modes are employed:

Full Scan MS: Provides a comprehensive overview of all ions present in a sample, enabling the detection of known and unknown metabolites based on their precursor ion masses.

Precursor Ion Scan (PIS): Identifies compounds that produce a specific fragment ion, useful for targeting specific classes of metabolites, such as alkaloids, which often share common fragmentation pathways. dsmz.de

Enhanced Product Ion (EPI) Scan / MS/MS (Tandem Mass Spectrometry): Generates characteristic fragmentation patterns of selected precursor ions. These fragmentation spectra serve as "fingerprints" for compound identification and provide crucial structural information for elucidating the chemical modifications of this compound (e.g., hydroxylation, glycosylation, methylation, or degradation). dsmz.denih.gov

Multiple Reaction Monitoring (MRM): A highly sensitive and selective mode used for the targeted quantification of this compound and its known metabolites, by monitoring specific precursor-to-product ion transitions. dsmz.descilit.com

The application of LC-MS/MS allows for the detection of this compound and other alkaloids, as observed in studies analyzing bacterial extracts, where this compound was identified alongside other metabolites like slaframine, cryoprotectants (trehalose, glucose, glycerol, carnitine, glutamate), and compounds involved in energy metabolism (ATP). inra.frbiocrick.com

Illustrative Data Table: Hypothetical this compound Metabolite Profiling by LC-MS/MS

The following table illustrates the type of data that would typically be generated during a this compound metabolite profiling study using LC-MS/MS. This data is representative and serves to demonstrate the analytical parameters and findings.

| Compound Name (Proposed Identity) | Retention Time (min) | Precursor Ion (m/z) [M+H]+ | Major Fragment Ions (m/z) | Proposed Metabolic Transformation |

| This compound | 8.5 | 206.12 | 178.1, 160.1, 134.1 | Parent compound |

| Hydroxylated this compound | 7.2 | 222.12 | 204.1, 194.1, 176.1 | Oxidation/Hydroxylation |

| Glycosylated this compound | 5.9 | 368.17 | 206.1, 190.1, 178.1 | Glycosylation |

| This compound N-oxide | 6.8 | 222.12 | 206.1, 190.1 | N-oxidation |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy

While LC-MS excels in sensitivity and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural elucidation, offering detailed information on the connectivity and spatial arrangement of atoms within a molecule. easychem.orgfishersci.cafishersci.fiwikipedia.orgciteab.com The hyphenation of LC with NMR (LC-NMR) allows for the direct analysis of separated compounds, eliminating the need for time-consuming fraction collection and purification steps. metabolomicsworkbench.org

For this compound and its metabolites, LC-NMR provides complementary information to LC-MS:

1D NMR (¹H NMR, ¹³C NMR): Offers insights into the number and type of protons and carbon atoms, their chemical environments, and connectivity.

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Provides through-bond (COSY, HSQC, HMBC) and through-space (NOESY/ROESY) correlations, essential for confirming complex structures and determining stereochemistry, which is critical for alkaloid research. fishersci.cafishersci.fi

The integration of LC-MS and NMR data is a robust strategy for confident compound identification in complex biological extracts. mdpi.comfishersci.ca Researchers often combine results from both techniques to cross-validate compound annotations and achieve a comprehensive understanding of the metabolome. mdpi.com For instance, the identification of this compound and other alkaloids in microbial extracts has been achieved by combining LC-MS and NMR, followed by multivariate statistical analysis (e.g., PLS-DA) to decipher differences in metabolome profiles under varying conditions. massbank.euinra.frbiocrick.com This integrated approach allows for the confident characterization of known and novel this compound metabolites, contributing significantly to understanding its metabolic pathways and biological roles.

Computational Chemistry and Molecular Modeling of Bellendine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique employed to predict the preferred orientation of a ligand (such as Bellendine) when bound to a receptor (e.g., a protein) to form a stable complex. This method aims to predict the binding affinity and the specific interactions between the ligand and its target. mitoproteome.org

While this compound has been included in broader computational studies assessing molecular properties of plant alkaloids, including their interaction with Human Serum Albumin via molecular docking, specific detailed docking results (e.g., precise binding affinities or interaction residues) for this compound itself are not extensively reported in the provided literature. metabolomicsworkbench.org In general, molecular docking studies typically involve:

Ligand Preparation: Optimizing the 3D structure of the ligand (this compound in this case) and assigning partial charges.

Receptor Preparation: Cleaning and preparing the 3D structure of the target protein, including defining the binding site.

Docking Algorithm: Running algorithms that explore various poses (orientations and conformations) of the ligand within the receptor's binding site.

Scoring Function: Evaluating the stability of each pose using a scoring function that estimates the binding affinity.

For instance, a study involving other plant compounds demonstrated molecular docking simulations to evaluate binding affinities towards various protein targets involved in antiproliferative and apoptotic pathways, such as Bax, Bcl-2, Caspase 9, and Cyclin D1 complexed with CDK4. Such studies aim to shed light on potential mechanisms of action by identifying key interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are advanced computational techniques that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into molecular systems, allowing for the study of conformational changes, flexibility, and binding kinetics.

For this compound, specific detailed MD simulation studies focusing on its conformational analysis or binding kinetics are not explicitly described in the provided search results. However, in the broader context of computational chemistry of alkaloids, MD simulations could be applied to:

Conformational Analysis: Exploring the various stable and unstable conformations of this compound in different environments (e.g., in solution or bound to a protein). This helps understand the molecule's flexibility and how it might adapt to a binding site.

Binding Kinetics: Investigating the association and dissociation rates of this compound with a target. This provides information on the residence time of the ligand at the binding site, which is a crucial parameter in drug discovery. MD simulations can reveal the dynamic nature of ligand-target interactions, including the formation and breaking of specific bonds and the role of solvent molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of quantum mechanical (QM) methods for a specific region of interest (e.g., the reactive site) with the computational efficiency of molecular mechanics (MM) methods for the larger surrounding environment (e.g., the rest of a protein or solvent). This hybrid approach is particularly powerful for studying chemical reactions, especially enzymatic reactions, where bond breaking and formation occur.

No direct QM/MM studies specifically on the reaction mechanisms of this compound itself were found in the provided information. However, quantum chemistry calculations have been employed in the study of related tropane (B1204802) alkaloid biosynthesis, such as the conversion of littorine (B1216117) to hyoscyamine (B1674123), suggesting the applicability of such methods to understand the chemical transformations within this class of compounds. QM/MM approaches are generally used to:

Elucidate Reaction Mechanisms: Determine transition states, reaction pathways, and activation energies for chemical transformations involving a molecule. researchgate.net

Study Enzymatic Catalysis: Understand how enzymes catalyze specific reactions by providing detailed insights into the electronic structure changes during the catalytic cycle.

Analyze Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, UV-Vis) that can be compared with experimental results to validate theoretical models.

In Silico Prediction of Interaction Mechanisms and Biological Activity

In silico prediction encompasses a broad range of computational methods used to predict various properties and activities of chemical compounds without the need for experimental synthesis or testing. This includes predicting interaction mechanisms and potential biological activities.

This compound has been part of studies where computational chemistry methods were used to determine molecular properties for a large set of plant alkaloids to assess potential toxicity and environmental impacts. metabolomicsworkbench.org These general in silico methods can involve:

Quantitative Structure-Activity Relationship (QSAR) models: Developing mathematical relationships between a molecule's chemical structure and its biological activity. metabolomicsworkbench.org

Pharmacophore Modeling: Identifying the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. metabolomicsworkbench.org

Network-based Predictive Models: Integrating compound-target networks and disease-related protein networks to identify potential drug candidates and their mechanisms of action.

Prediction of ADMET Properties: Assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles computationally, which is crucial for drug discovery.

While this compound's molecular properties, such as its positive log P value, have been computationally determined as part of broader alkaloid analyses to infer potential characteristics like lipophilicity, detailed in silico predictions of specific interaction mechanisms or biological activities unique to this compound are not explicitly provided in the search results. metabolomicsworkbench.org Such predictions would typically involve identifying specific protein targets and elucidating the molecular events that lead to a particular biological outcome.

Future Directions and Emerging Research Avenues in Bellendine Chemistry and Biology

Unexplored Biosynthetic Pathways and Enzymes in Bellendena montana

The biosynthesis of Bellendine within Bellendena montana remains largely unexplored. While this compound is recognized as an alkaloid, and general biosynthetic routes for other tropane (B1204802) alkaloids, such as hyoscyamine (B1674123) and scopolamine, have been clarified, including the identification of specific enzymes like cytochrome P450 involved in their modification, the precise enzymatic machinery and intermediate steps leading to this compound are not yet detailed in publicly available research nih.govmsu.edu. This gap in knowledge presents a significant opportunity for future biochemical and molecular biology research.

Future investigations could employ techniques such as transcriptomics and proteomics of Bellendena montana to identify genes and enzymes potentially involved in this compound synthesis. Comparative genomics with other alkaloid-producing plants might also reveal conserved or novel biosynthetic gene clusters. Understanding these pathways could pave the way for biotechnological production of this compound or its precursors, offering a sustainable alternative to direct plant extraction.

Novel Synthetic Approaches and Design Principles for this compound Analogs

The structural complexity inherent in many natural products, including alkaloids like this compound, often poses challenges for chemical synthesis, particularly concerning stereocontrol and the efficient construction of intricate ring systems openaccessjournals.comconsensus.app. While general advancements in biomimetic synthesis and other novel synthetic methodologies are continually improving the accessibility of complex natural products and their analogs openaccessjournals.comconsensus.appengineering.org.cn, specific synthetic approaches tailored for this compound or the rational design principles for its analogs are not extensively reported.

Future research could focus on developing convergent and stereoselective total syntheses of this compound. Furthermore, the design and synthesis of this compound analogs, guided by principles of medicinal chemistry and structure-activity relationships, could lead to compounds with modified or enhanced biological properties. This would involve exploring variations in the pyranotropane core and its substituents, potentially yielding derivatives with novel bioactivities not present in the parent compound.

Advanced Mechanistic Insights from Integrative Omics Technologies

Integrative omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining comprehensive mechanistic insights into biological systems and disease processes uv.esinsa.ptfrontlinegenomics.comresearchgate.net. These approaches facilitate the identification of biomarkers and the elucidation of complex molecular interactions frontlinegenomics.comresearchgate.net. Despite the broad applicability of these technologies, specific studies applying advanced integrative omics to this compound to understand its mechanistic actions or its ecological role within Bellendena montana are not yet widely documented.

Future studies could utilize multi-omics strategies to investigate the biological effects of this compound at a systems level. For instance, metabolomics could reveal how this compound interacts with cellular metabolic pathways, while proteomics might identify its protein targets. Integrating these data layers could provide a holistic understanding of this compound's mechanism of action, even if its biological activity is currently undetermined .

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methodologies has become a cornerstone of accelerated discovery in various fields, including drug design and materials science bibliomed.orgcivis.eubeilstein-journals.orgresearchgate.netnih.gov. Computational tools, such as Computer-Aided Drug Design (CADD), virtual screening, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, can significantly reduce the time and cost associated with identifying promising compounds by predicting their properties and interactions beilstein-journals.orgresearchgate.net. This often involves iterative feedback loops where computational predictions guide experimental validation, and experimental results refine computational models researchgate.net.

For this compound, future research could greatly benefit from such integrated approaches. Computational modeling could predict potential biological targets or binding affinities, guiding subsequent experimental validation. For example, virtual screening could identify this compound analogs with improved properties, while molecular dynamics simulations could provide insights into their interactions with biological macromolecules. This synergistic approach could accelerate the discovery of new applications or a deeper understanding of this compound's inherent biological functions.

Q & A

Basic: How to formulate a focused research question on Bellendine's pharmacological mechanisms?

Answer: Begin by narrowing the scope to a specific aspect of this compound's mechanisms (e.g., receptor binding, metabolic pathways). Ensure the question is measurable (e.g., "How does this compound inhibit Enzyme X at varying concentrations?") and addresses gaps in existing literature. Use systematic reviews to identify understudied areas and align the question with testable hypotheses. Avoid broad inquiries like "How does this compound work?" in favor of precise, hypothesis-driven phrasing .

Advanced: How to resolve contradictions in reported binding affinities of this compound across studies?

Answer:

Conduct a meta-analysis of existing data, evaluating methodological differences (e.g., assay conditions, purity standards). Use sensitivity analysis to assess how variables like pH or temperature influence results. Replicate key experiments under standardized protocols, documenting all parameters (e.g., buffer composition, instrumentation). Statistical tools like Bland-Altman plots or ANOVA can quantify variability and identify systematic biases .

Basic: What are best practices for ensuring reproducibility in this compound synthesis protocols?

Answer:

Document every step in detail, including reagent sources, reaction conditions (temperature, time), and purification methods (e.g., HPLC gradients). Use peer validation by sharing protocols with collaborators for independent replication. For novel compounds, provide spectroscopic evidence (NMR, MS) and purity assessments (>95% by HPLC). Reference established guidelines for experimental reporting to avoid ambiguity .

Advanced: How to optimize experimental design for studying this compound's efficacy in heterogeneous cell populations?

Answer:

Implement factorial designs to test multiple variables (e.g., dose, cell type, exposure time). Use high-content screening or single-cell RNA sequencing to capture heterogeneity. Include controls for off-target effects (e.g., siRNA knockdown of suspected targets). Power analysis should determine sample sizes to ensure statistical robustness. Data integration tools (e.g., PCA or clustering algorithms) can identify subpopulations with divergent responses .

Basic: How to structure a literature review to identify gaps in this compound research?

Answer:

Use databases (PubMed, Scopus) with keywords like "this compound pharmacokinetics" or "this compound structure-activity relationships." Organize findings into thematic tables (e.g., Table 1: In vitro studies; Table 2: In vivo models). Highlight inconsistencies (e.g., conflicting toxicity reports) and unresolved questions. Prioritize recent studies (post-2020) but include seminal older works for context .

Advanced: What methodologies validate this compound's target engagement in complex biological systems?

Answer:

Employ techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to confirm target binding in live cells. Pair these with knock-in/knockout models to establish causality. Use isotopic labeling (e.g., ¹⁴C-Bellendine) for tracking distribution and metabolite identification. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics) .

Basic: What statistical methods are appropriate for dose-response studies of this compound?

Answer:

Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (GraphPad Prism, R) with goodness-of-fit metrics (R², AIC). For comparative studies, apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Report confidence intervals and effect sizes to contextualize biological relevance .

Advanced: How to integrate multi-omics data to elucidate this compound's polypharmacology?

Answer:

Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (IPA, MetaboAnalyst). Machine learning models (e.g., random forests) can prioritize key pathways affected by this compound. Validate predictions with functional assays (e.g., CRISPR screens). Use network pharmacology approaches to map interactions between this compound and cellular targets .

Basic: How to validate this compound's purity in novel synthesis routes?

Answer:

Characterize each batch using orthogonal methods:

- HPLC : Purity >95% (λ = 254 nm).

- NMR : Compare spectra to published references; confirm absence of solvent peaks.

- Elemental Analysis : Match calculated/theoretical compositions.

Document deviations and implement QC checkpoints (e.g., in-process testing) .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Answer:

Standardize raw material sourcing (e.g., single vendor for critical reagents). Use design-of-experiments (DoE) to optimize reaction parameters (e.g., DoE Table: Temperature vs. Yield). Implement real-time monitoring (PAT tools) for critical quality attributes. Statistical process control (SPC) charts can track variability and trigger corrective actions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.